Chymostatin

Descripción general

Descripción

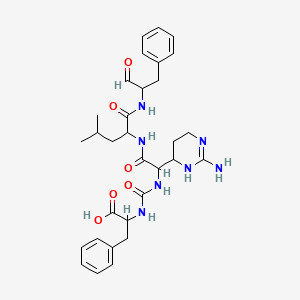

La quimosatina es un péptido bioactivo de origen microbiano que actúa como un inhibidor de proteasas con selectividad para las proteasas serínicas similares a la quimotripsina. Es una mezcla de aldehídos tetrapéptidos hidrofóbicos, con tres componentes principales etiquetados como A, B y C, que difieren en un aminoácido particular . La quimosatina es conocida por sus fuertes efectos inhibitorios sobre varias proteasas, incluidas la quimotripsina, las quimásas y las proteinasas cisteínicas lisosomales como las catepsinas B, H y L .

Métodos De Preparación

La quimosatina es producida naturalmente por varias especies de actinomicetos, como Streptomyces hygroscopicus y Streptomyces lavendulae . La preparación de la quimosatina implica la extracción y purificación de estas fuentes microbianas. El compuesto se aísla típicamente mediante métodos de extracción con solventes, seguido de técnicas cromatográficas para separar los diferentes componentes . Los métodos de producción industrial se centran en optimizar las condiciones de fermentación para maximizar el rendimiento de la quimosatina a partir de los cultivos microbianos .

Análisis De Reacciones Químicas

La quimosatina experimenta varias reacciones químicas, incluidas la oxidación y la reducción. El grupo aldehído terminal en la quimosatina está sujeto a oxidación, lo que puede afectar su estabilidad . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aldehído puede conducir a la formación de ácidos carboxílicos .

Aplicaciones Científicas De Investigación

La quimosatina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un inhibidor específico de la quimotripsina y otras proteasas, lo que la hace valiosa en estudios que involucran la actividad y la inhibición de las proteasas . En biología y medicina, la quimosatina se utiliza para estudiar el papel de las proteasas en varios procesos fisiológicos y patológicos, incluida la inflamación, el cáncer y las enfermedades infecciosas . En la industria, la quimosatina se incluye en los cócteles de inhibidores de proteasas que se utilizan con extractos de plantas para evitar la degradación proteolítica durante la purificación de proteínas .

Mecanismo De Acción

La quimosatina ejerce sus efectos uniéndose al sitio activo de las proteasas diana, inhibiendo así su actividad enzimática . Los objetivos moleculares de la quimosatina incluyen la quimotripsina, las quimásas y las catepsinas . La inhibición de estas proteasas puede afectar varias vías biológicas, como la degradación de las proteínas de la matriz extracelular, la activación de citocinas proinflamatorias y la conversión de la angiotensina I en angiotensina II . La capacidad de la quimosatina para inhibir múltiples proteasas la convierte en una herramienta valiosa en el estudio de los complejos roles de estas enzimas en la salud y la enfermedad .

Comparación Con Compuestos Similares

La quimosatina es única entre los inhibidores de proteasas debido a su amplia especificidad para las proteasas serínicas similares a la quimotripsina y las proteinasas cisteínicas lisosomales . Compuestos similares incluyen leupeptina, antipaína y pepstatina, que también inhiben las proteasas pero tienen diferentes especificidades y mecanismos de acción . Por ejemplo, la leupeptina inhibe las proteasas serínicas y cisteínicas, mientras que la pepstatina inhibe específicamente las proteasas aspárticas . La capacidad de la quimosatina para inhibir una amplia gama de proteasas la hace particularmente útil en estudios que requieren inhibición de proteasas de amplio espectro .

Actividad Biológica

Chymostatin is a potent protease inhibitor derived from various actinomycete species, particularly Streptomyces hygroscopicus and Streptomyces lavendulae. It has garnered attention for its ability to inhibit a range of serine and cysteine proteases, making it a valuable tool in both research and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

This compound is a mixture of hydrophobic tetrapeptide aldehydes, primarily consisting of three components: A, B, and C. The composition is approximately 80% this compound A, 15% this compound B, and 5% this compound C. Each component differs by one amino acid, influencing its inhibitory properties against various proteases .

Mechanism of Action:

- Inhibition of Proteases: this compound is known to inhibit chymotrypsin-like serine proteinases and lysosomal cysteine proteinases such as cathepsins B, H, and L. It exhibits a weaker inhibitory effect on human leukocyte elastase .

- Specificity: The compound selectively inhibits proteolytic activities without significantly affecting protein synthesis. This specificity is crucial for potential applications in muscle atrophy prevention and tissue maintenance in vitro .

Muscle Proteolysis

This compound has been shown to reduce protein breakdown in muscle tissues significantly. In studies involving normal, denervated, and dystrophic muscles from rodents, this compound decreased protein breakdown by 20-40%. This effect was attributed to its action on specific cell proteinases rather than general inhibition of protein synthesis .

Antihypertensive Properties

A study investigated the effects of this compound as an antihypertensive agent in spontaneously hypertensive rats (SHR). Chronic administration (2 mg/kg/day) did not significantly affect blood pressure in young SHR; however, it was noted that other peptides administered alongside this compound exhibited more pronounced effects on renal morphology and blood pressure regulation during established hypertension phases .

Case Study 1: Muscle Atrophy Prevention

In a controlled experiment, this compound was administered to rodent models exhibiting muscle atrophy due to denervation. The results indicated that this compound effectively reduced the rate of muscle proteolysis without adversely affecting muscle protein synthesis. This suggests potential therapeutic applications for preventing muscle wasting in clinical settings.

Case Study 2: Inhibition of COVID-19 Mpro

Recent research highlighted the ability of this compound to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 15.81 µM. This finding positions this compound as a candidate for further investigation in antiviral therapies against COVID-19 .

Comparative Table of this compound Activity

| Protease | Inhibition Type | Affinity | Notes |

|---|---|---|---|

| Chymotrypsin | Strong | High | Effective at low concentrations |

| Cathepsin B | Strong | Moderate | Significant role in lysosomal degradation |

| Human leukocyte elastase | Weak | Low | Minimal inhibition observed |

| Chymotrypsin-like proteases | Strong | High | Selectively inhibited by this compound |

Propiedades

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.